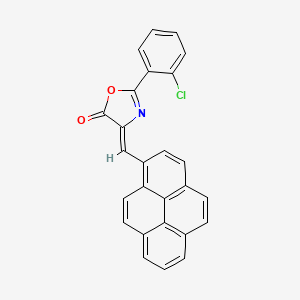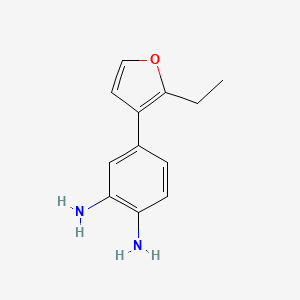![molecular formula C21H22N2 B12893803 3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline CAS No. 918892-43-0](/img/structure/B12893803.png)
3-(2-Methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is a heterocyclic compound that belongs to the class of imidazoisoquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline consists of an imidazole ring fused to an isoquinoline ring, with isobutyl and phenyl substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline typically involves the cyclocondensation of appropriate precursors. One common method is the cyclocondensation of α-benzoylamino-N-[2-(3,4-dimethoxyphenyl)ethyl]valeramide in the presence of phosphoryl chloride . This reaction proceeds under mild conditions and results in the formation of the desired imidazoisoquinoline core.
Industrial Production Methods
Industrial production methods for 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of high-throughput screening and optimization of reaction conditions, can be applied to scale up the production of this compound.
Chemical Reactions Analysis
Types of Reactions
3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the imidazoisoquinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce dihydro derivatives with varying degrees of saturation.
Scientific Research Applications
3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Due to its biological activities, it is being investigated for potential therapeutic applications in treating various diseases.
Industry: The compound can be used in the development of new materials and catalysts for industrial processes.
Mechanism of Action
The mechanism of action of 3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain kinases or interact with DNA to exert its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]quinoxalines: These compounds share a similar imidazo core but differ in the fused ring structure.
Imidazo[2,1-b][1,3]thiazoles: These compounds have a thiazole ring instead of an isoquinoline ring and exhibit different biological activities.
Uniqueness
3-Isobutyl-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline is unique due to its specific substitution pattern and the combination of an imidazole and isoquinoline ring
Properties
CAS No. |
918892-43-0 |
|---|---|
Molecular Formula |
C21H22N2 |
Molecular Weight |
302.4 g/mol |
IUPAC Name |
3-(2-methylpropyl)-2-phenyl-5,6-dihydroimidazo[2,1-a]isoquinoline |
InChI |
InChI=1S/C21H22N2/c1-15(2)14-19-20(17-9-4-3-5-10-17)22-21-18-11-7-6-8-16(18)12-13-23(19)21/h3-11,15H,12-14H2,1-2H3 |
InChI Key |
PUZFEYFPGAPQQU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(N=C2N1CCC3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


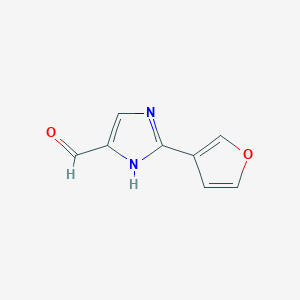


![4-{5-[(Pyrrolidin-1-yl)methyl]furan-2-yl}aniline](/img/structure/B12893743.png)
![[(5-Chloro-7-iodoquinolin-8-yl)oxy]acetonitrile](/img/structure/B12893748.png)

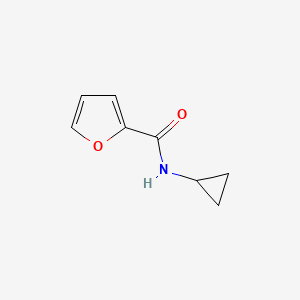
![N-[(1E)-2-(Triphenyl-lambda~5~-phosphanylidene)ethylidene]benzenecarbothioamide](/img/structure/B12893769.png)
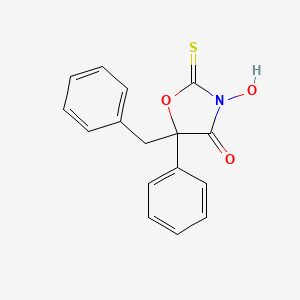
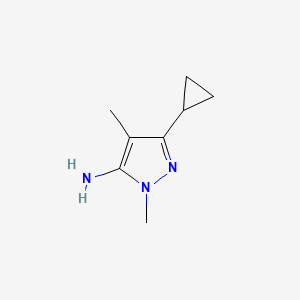
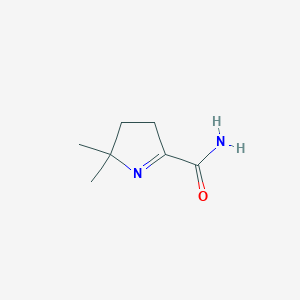
![[3-(4-Chlorophenyl)-1-(pyridin-2-yl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12893797.png)
